
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a wide range of biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . These properties would impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Biological Activity
1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a piperidine moiety, alongside a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 194.24 g/mol. The presence of the piperidine group is significant for its biological interactions.
Biological Activity
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazoles have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, suggesting a potential for therapeutic applications in oncology . The mechanism often involves interaction with specific protein targets, modulating their activity to promote cell death in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of several bacterial strains, indicating their potential use as antimicrobial agents . The carboxylic acid group may enhance solubility and bioavailability, contributing to its efficacy.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression or microbial resistance mechanisms.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for cell survival and proliferation.
- Redox Reactions : The carboxylic acid functionality may participate in redox reactions that affect cellular processes.
Case Studies
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Cytotoxicity Assessment
A study conducted on the cytotoxic effects of related pyrazole compounds demonstrated that modifications to the piperidine ring significantly influenced their potency against cancer cells. The most effective compounds displayed IC50 values in the nanomolar range . -
Antimicrobial Testing
Another investigation focused on the antibacterial activity of pyrazole derivatives revealed that substitutions on the pyrazole ring could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of functional groups in determining biological activity .
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties.
Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Properties : The compound's ability to modulate enzymatic activity may also extend to anticancer applications. Pyrazole derivatives have been explored for their role in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Neuropharmacology : The piperidine ring may confer neuroactive properties to the compound. Research into similar structures suggests potential applications in treating neurological disorders by influencing neurotransmitter systems.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds, which are crucial in drug discovery and materials science. Its functional groups allow for various chemical modifications, facilitating the creation of diverse chemical entities .
Catalysis : There is ongoing research into the use of pyrazole derivatives as catalysts in organic reactions. Their unique electronic properties may enhance reaction rates and selectivity in synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This research supports the potential development of new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the piperidine group is hypothesized to enhance binding affinity to target proteins involved in cancer progression.
Comparison with Related Compounds
Compound Name | Structure | Key Properties | Applications |
---|---|---|---|
This compound | Structure | Antimicrobial, anticancer | Drug development |
2-Ethylpyrazole | Structure | Less reactive due to absence of piperidine | Limited applications |
5-Iodopyrazole | Structure | Enhanced reactivity due to iodine | Synthesis of halogenated compounds |
Properties
IUPAC Name |
2-ethyl-5-piperidin-3-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h6,8,12H,2-5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBTIIEFNSFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCNC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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